molecular formula C5H6N2O2 B2573096 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid CAS No. 1936311-44-2

1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid

Cat. No.: B2573096
CAS No.: 1936311-44-2
M. Wt: 126.115
InChI Key: PZCKQYOZSSOJGI-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[23]hex-1-ene-5-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a diazene (N=N) group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diazaspiro[23]hex-1-ene-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, amines, acid chlorides.

Major Products:

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Esters, amides.

Scientific Research Applications

1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid exerts its effects is largely dependent on its chemical structure. The diazene group can interact with various molecular targets, potentially disrupting biological processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate pathways involved in cellular metabolism, signaling, and other critical functions .

Comparison with Similar Compounds

    1,2-Diazaspiro[2.3]hexane-5-carboxylic acid: Lacks the ene group, resulting in different reactivity and applications.

    1,2-Diazaspiro[2.3]hex-1-ene-4-carboxylic acid: Positional isomer with distinct chemical properties.

    1,2-Diazaspiro[3.3]heptane-5-carboxylic acid: Larger ring size, affecting its stability and reactivity.

Uniqueness: 1,2-Diazaspiro[2.3]hex-1-ene-5-carboxylic acid stands out due to its specific spirocyclic structure and the presence of both diazene and carboxylic acid functional groups. This combination imparts unique chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-4(9)3-1-5(2-3)6-7-5/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCKQYOZSSOJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936311-44-2
Record name 1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid
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